2-[4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2,4-dimethylphenyl)acetamide 2-[4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2,4-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 891868-48-7
VCID: VC11902884
InChI: InChI=1S/C22H23N3O5/c1-14-5-7-17(15(2)11-14)23-20(26)13-24-9-10-25(22(28)21(24)27)16-6-8-18(29-3)19(12-16)30-4/h5-12H,13H2,1-4H3,(H,23,26)
SMILES: CC1=CC(=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=C(C=C3)OC)OC)C
Molecular Formula: C22H23N3O5
Molecular Weight: 409.4 g/mol

2-[4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2,4-dimethylphenyl)acetamide

CAS No.: 891868-48-7

Cat. No.: VC11902884

Molecular Formula: C22H23N3O5

Molecular Weight: 409.4 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2,4-dimethylphenyl)acetamide - 891868-48-7

Specification

CAS No. 891868-48-7
Molecular Formula C22H23N3O5
Molecular Weight 409.4 g/mol
IUPAC Name 2-[4-(3,4-dimethoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(2,4-dimethylphenyl)acetamide
Standard InChI InChI=1S/C22H23N3O5/c1-14-5-7-17(15(2)11-14)23-20(26)13-24-9-10-25(22(28)21(24)27)16-6-8-18(29-3)19(12-16)30-4/h5-12H,13H2,1-4H3,(H,23,26)
Standard InChI Key QAKFDUPKWAEGBW-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=C(C=C3)OC)OC)C
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=C(C=C3)OC)OC)C

Introduction

The compound 2-[4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2,4-dimethylphenyl)acetamide is a complex organic molecule that belongs to the class of acetamides. It features a tetrahydropyrazine ring system, which is substituted with a 3,4-dimethoxyphenyl group and an N-(2,4-dimethylphenyl)acetamide moiety. This compound is of interest in pharmaceutical research due to its potential biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions. Although specific details for this exact compound are not widely documented, related compounds suggest a general approach involving the formation of the pyrazine ring and subsequent substitution reactions to introduce the phenyl and acetamide groups.

Potential Biological Activities

The biological activity of 2-[4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2,4-dimethylphenyl)acetamide would depend on its interaction with biological targets. Potential mechanisms could include enzyme inhibition or receptor modulation, similar to other compounds with related structures.

Comparison with Related Compounds

Related compounds, such as 2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide, have been studied for their chemical synthesis and potential biological activities. These studies provide a framework for understanding the properties and potential applications of similar compounds.

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